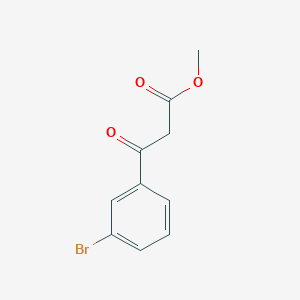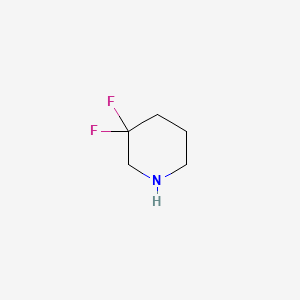
3,3-二氟哌啶
描述
3,3-Difluoropiperidine is a fluorinated organic compound with the molecular formula C5H9F2N. It is a derivative of piperidine, where two hydrogen atoms at the 3-position are replaced by fluorine atoms.
科学研究应用
3,3-Difluoropiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
Target of Action
It is known that fluorinated piperidines are of high interest as building blocks in medicinal chemistry .
Mode of Action
The unique properties of fluorine as a substituent in organic compounds have an undisputed effect on their bioactivity .
Biochemical Pathways
The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Pharmacokinetics
The high c-f bond energy increases metabolic stability .
Result of Action
The electronic effects of fluorine allow for modification of critical properties such as the pka .
Action Environment
A fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .
准备方法
The synthesis of 3,3-Difluoropiperidine typically involves multiple steps, starting from readily available starting materials. One common method includes the use of ethyl 2-bromo-2,2-difluoroacetate as a building block. The process involves three main steps:
Formation of the intermediate: The starting material undergoes a reaction to form an intermediate compound.
Cyclization: The intermediate is then cyclized to form the piperidine ring.
Fluorination: Finally, the incorporation of fluorine atoms is achieved using specific fluorinating agents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
3,3-Difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization: It can also undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
相似化合物的比较
3,3-Difluoropiperidine can be compared with other fluorinated piperidines, such as:
- 4,4-Difluoropiperidine
- 3,3-Difluoropyrrolidine
- 4-(Trifluoromethyl)piperidine
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly affect their chemical and biological properties.
属性
IUPAC Name |
3,3-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGQPXQDNUHUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374289 | |
| Record name | 3,3-difluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363179-66-2 | |
| Record name | 3,3-difluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to access 3,3-difluoropiperidines?
A: Several synthetic routes have been developed, each with its own advantages. One common strategy involves using ethyl bromodifluoroacetate as a starting material. [, ] This approach, often involving a 1,4-addition to acrylonitriles followed by reduction and cyclization steps, allows for the incorporation of various substituents at the 4-position of the piperidine ring. [] Another method utilizes δ-chloro-α,α-difluoroimines, which undergo hydride reduction and intramolecular cyclization to yield the desired 3,3-difluoropiperidines. [] This method highlights the versatility of different starting materials and synthetic pathways for accessing these valuable compounds.
Q2: Why is there significant interest in synthesizing 3,3-difluoropiperidine derivatives, particularly those with substitutions at the 4- and 5-positions?
A: Introducing substituents at the 4- and 5-positions of the 3,3-difluoropiperidine scaffold allows for fine-tuning the physicochemical and pharmacological properties of the resulting compounds. [, ] This is crucial in medicinal chemistry for optimizing drug-target interactions, potency, selectivity, and ultimately, therapeutic efficacy. For instance, the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, highlights the potential of these derivatives as building blocks for peptidomimetics. [] Similarly, the development of a potent phosphodiesterase 2A (PDE2A) inhibitor incorporating a functionalized 3,3-difluoropiperidine scaffold showcases the value of this strategy in drug discovery. []
Q3: What makes 3,3-difluoropiperidine a useful building block in medicinal chemistry compared to non-fluorinated piperidine?
A: The incorporation of fluorine atoms into organic molecules, particularly in place of hydrogen atoms, can significantly alter their chemical and biological properties. [, ] Fluorine's small size, high electronegativity, and strong carbon-fluorine bond contribute to these changes. Specifically, in 3,3-difluoropiperidine, the fluorine atoms can influence:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


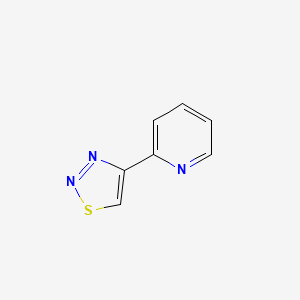
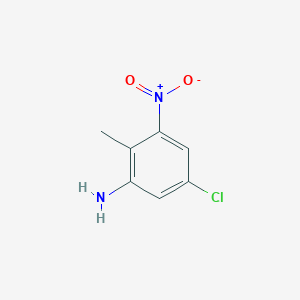
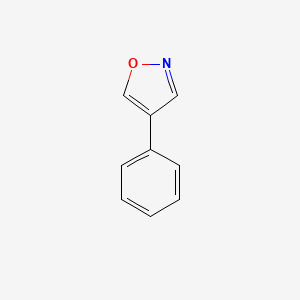
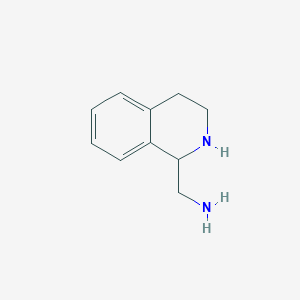
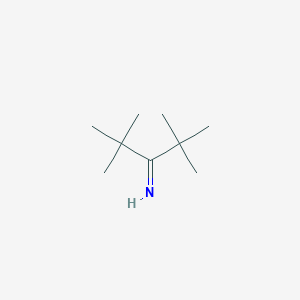
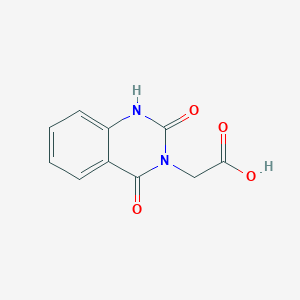
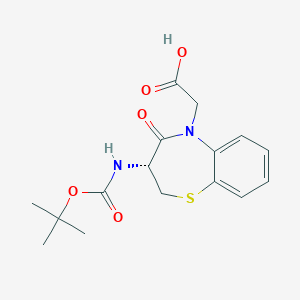
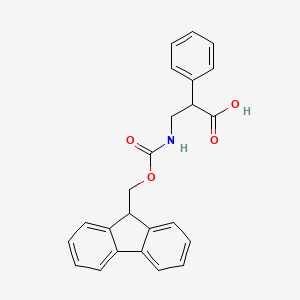
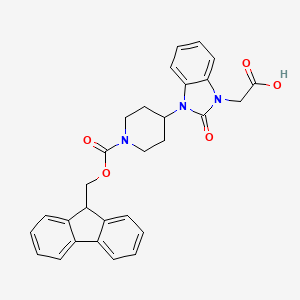
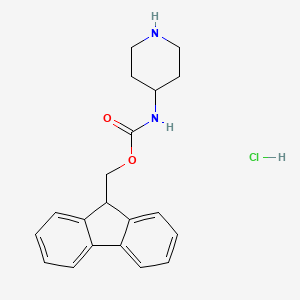
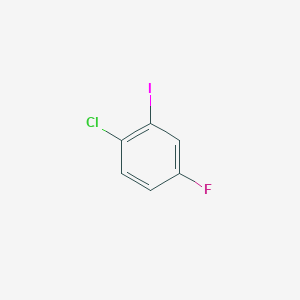

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)
